6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6, an ethyl group at position 3, and a methyl group at position 1. This scaffold is part of a broader class of nitrogen-containing heterocycles known for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
6-chloro-3-ethyl-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-3-7-6-4-5-8(10)11-9(6)13(2)12-7/h4-5H,3H2,1-2H3 |
InChI Key |
OWPJYJQQEVEKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=N2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with 2-chloropyridine under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 6-chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine are best understood through direct comparison with analogous derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives
Notes:
- *Molecular weight calculated based on formula C₉H₁₀ClN₃.
- Biological activities are derived from in vitro or in silico studies.
Key Findings :
Substituent Position and Activity: The 6-chloro substituent in the target compound avoids the inactivity observed in pyrazolo[3,4-b]pyridin-6-one derivatives, which lack MNK1/2 inhibitory activity due to disrupted planarity . 3-Ethyl vs.
Biological Activity Trends: Antimicrobial Activity: 3-substituted derivatives (e.g., 3a, 3b in ) show broad-spectrum activity against Staphylococcus aureus and MRSA, suggesting that chloro and ethyl groups may synergize for similar effects in the target compound . Anticancer Potential: Pyrazolo[3,4-b]pyridine derivatives with halogen substituents (e.g., 6-Cl) exhibit antiproliferative effects against cancer cell lines, as seen in compound 8 from .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for hydrazine-derived pyrazolo[3,4-b]pyridines (e.g., ), though specific protocols for 3-ethyl substitution require further optimization.
Contradictions and Limitations :
- Planarity Requirements: SAR studies () emphasize that aromatic planarity is essential for kinase inhibition.
- Chlorine vs. Bromine : While 6-chloro derivatives are bioactive, brominated analogs (e.g., 5-bromo-3-chloro) may face synthetic challenges due to higher molecular weight and steric effects .
Biological Activity
6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
The compound has the following chemical specifications:
- Molecular Formula : CHClN
- Molecular Weight : 195.65 g/mol
- CAS Number : 1824150-88-0
Synthesis
The synthesis of this compound typically involves the reaction of substituted hydrazines with pyridine derivatives. Various methods have been explored for the efficient synthesis of pyrazolo[3,4-b]pyridines, focusing on optimizing yields and reducing reaction times .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Specifically:
- Inhibition of CDK2 and CDK9 : this compound exhibits IC values of 0.36 µM and 1.8 µM against CDK2 and CDK9 respectively. This indicates a strong selectivity for CDK2 over CDK9 by a factor of 265 .
The biological activity is believed to stem from the ability of this compound to interfere with the phosphorylation processes critical for cell cycle progression. By inhibiting CDKs, it can lead to cell cycle arrest in cancer cells, ultimately promoting apoptosis .
Study on HeLa Cells
A study evaluated the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives on HeLa cells (cervical cancer). The results indicated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has shown that modifications at different positions on the pyrazolo ring can enhance biological activity. For example, substituents at positions N1 and C3 have been found to influence potency against various cancer cell lines .
Comparative Analysis
| Compound | IC (CDK2) | IC (CDK9) | Selectivity Ratio |
|---|---|---|---|
| 6-Chloro-3-ethyl-1-methyl | 0.36 µM | 1.8 µM | 265 |
| Other Pyrazolo Derivative | Varies | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the recommended safety precautions and handling protocols for 6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation risks.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Store in airtight containers away from heat sources and incompatible reagents (e.g., strong oxidizers) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety data sheets for structurally similar pyrazolo[3,4-d]pyrimidines recommend immediate decontamination of exposed skin with water and soap .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Core Synthesis : Begin with condensation of 3-ethyl-1-methylpyrazole-5-amine with a chlorinated pyridine derivative under acidic conditions (e.g., HCl in ethanol at 80°C for 6–8 hours) .
- Chlorination : Use POCl₃ or PCl₃ as chlorinating agents, monitored by TLC for reaction completion.
- Purification : Recrystallize from ethanol/water mixtures or use column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : The methyl group at position 1 appears as a singlet (~δ 3.8 ppm in CDCl₃). Ethyl substituents show characteristic triplets (δ 1.2–1.4 ppm for CH₃) and quartets (δ 2.8–3.0 ppm for CH₂) .
- IR : Look for C-Cl stretches at 550–650 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., m/z 225.7 for C₉H₁₁ClN₄) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives during functionalization?
- Methodological Answer :
- Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl boronic acids at position 5. Optimize solvent (toluene/water) and temperature (80–100°C) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >80% .
- pH Control : For nucleophilic substitutions, maintain pH 8–9 with NaHCO₃ to prevent decomposition .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- X-ray Crystallography : Confirm regiochemistry of substituents (e.g., ethyl vs. methyl groups) using single-crystal diffraction data. For example, bond angles and torsional parameters distinguish between N1 and N2 methylation .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. Cross-peaks between H-5 and C-3 in pyrazolo rings clarify substitution patterns .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at positions 3 (ethyl) and 6 (chlorine) to assess steric/electronic effects. For example, replace Cl with Br or CF₃ to modulate lipophilicity .
- Biological Assays : Test analogs against kinase targets (e.g., JAK2 or CDK inhibitors) using enzymatic IC₅₀ assays. Correlate activity with Hammett σ values of substituents .
- Molecular Docking : Use PyMOL or AutoDock Vina to predict binding poses in ATP-binding pockets, prioritizing derivatives with enhanced hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
